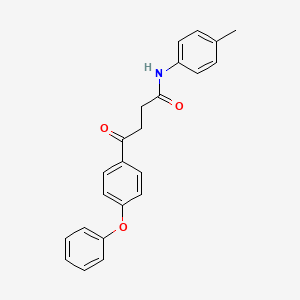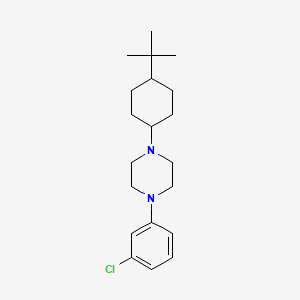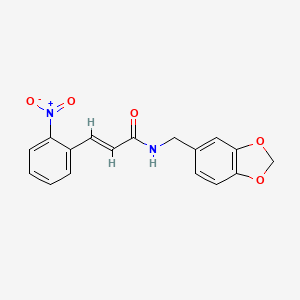
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a benzodioxole moiety, a nitrophenyl group, and a propenamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Nitration of Benzene:
Amide Formation: The final step involves the coupling of the benzodioxole and nitrophenyl groups with a propenamide linkage. This can be done using reagents such as carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Reduction: Formation of amines.
Oxidation: Formation of oxides.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to understand its interaction with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It is a candidate for drug development due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical and biological interactions.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(8-6-13-3-1-2-4-14(13)19(21)22)18-10-12-5-7-15-16(9-12)24-11-23-15/h1-9H,10-11H2,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOXGFNFBKIAQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
![(Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE](/img/structure/B5788372.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)
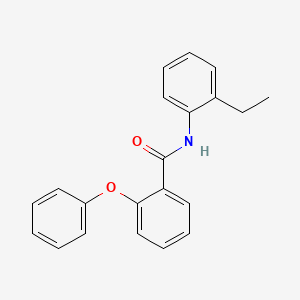
![N-[2-(4-methoxyphenyl)ethyl]-2-phenylbenzamide](/img/structure/B5788387.png)
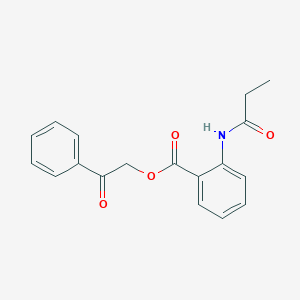
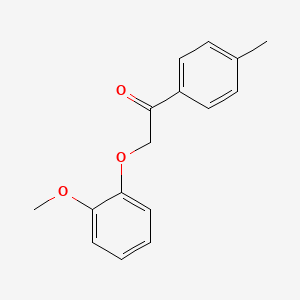
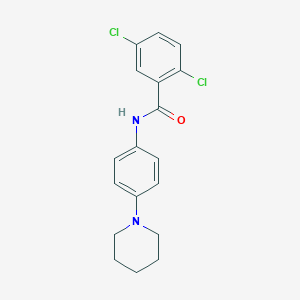
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)
